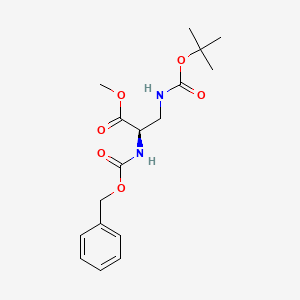

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

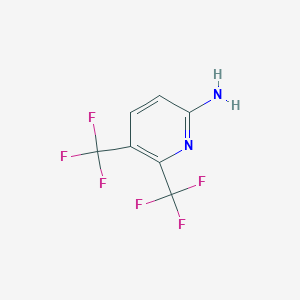

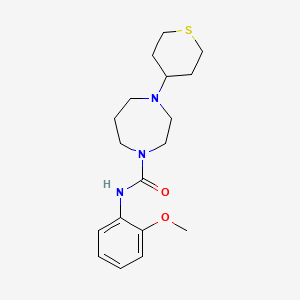

“®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate” is a chemical compound with the CAS Number: 96136-12-8 and a molecular weight of 352.39 . It is typically stored in a dry environment at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H24N2O6/c1-17(2,3)25-15(21)18-10-13(14(20)23-4)19-16(22)24-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)/t13-/m1/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . More detailed physical and chemical properties, such as melting point, boiling point, and density, were not found in the available resources.科学的研究の応用

High-Temperature L-Alanine Production in Bacillus licheniformis

D-Alanine plays a crucial role in various applications, including food, medicine, and materials. Researchers have engineered Bacillus licheniformis to achieve efficient L-alanine production at elevated temperatures. By enhancing the glycolytic pathway, knocking out by-product pathways, and overexpressing thermostable alanine dehydrogenase, strain BLA3 produced optically pure L-alanine at 50°C. Additionally, adaptive laboratory evolution relieved D-alanine dependence in an alanine racemase-deficient strain, activating a dormant alternative pathway for D-alanine synthesis. The D-amino acid aminotransferase Dat1 plays a key role in this pathway .

Stereo-Selective Catalysis for Hydrogen Peroxide Production

D-α-Amino acid oxidase (DAAO) catalyzes D-Alanine to produce hydrogen peroxide (H₂O₂). This reaction mediates the in situ formation of composites, such as PCD/AuNPs, on carbon dots. The fluorescence of PCD is quenched due to fluorescence resonance energy transfer (FRET). This innovative approach has potential applications in sensing and nanomaterial synthesis .

Novel ®-Selective Transaminase for Efficient Symmetric Synthesis

Efforts to synthesize D-Alanine efficiently have explored enzymatic transformations. Transaminases, including ®-selective variants, play a crucial role. These enzymes enable the conversion of keto acids to D-amino acids, including D-Alanine. By engineering novel transaminases, researchers aim to improve the overall efficiency of D-Alanine synthesis .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with Hazard Statements H315-H319 . These statements indicate that the compound may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

特性

IUPAC Name |

methyl (2R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6/c1-17(2,3)25-15(21)18-10-13(14(20)23-4)19-16(22)24-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMZRMHNXPKKND-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2464353.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2464358.png)

![4-((1H-imidazol-1-yl)methyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2464359.png)

![3-fluoro-N-[(1H-imidazol-2-yl)methyl]-2-methylaniline](/img/structure/B2464362.png)

![6-[(4-fluorobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2464363.png)

![4-methyl-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2464369.png)

![(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl 4-nitrobenzoate](/img/structure/B2464373.png)